2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine
Overview
Description
2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine is a heterocyclic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine involves the reaction of 2-aminobenzyl alcohol with acetone under acidic conditions . The reaction typically proceeds through a cyclization mechanism, forming the oxazine ring. The reaction conditions often include a solvent such as tetrahydrofuran and a catalyst to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process may involve optimizing reaction conditions to increase yield and purity, as well as implementing purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives.
Scientific Research Applications
2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d][1,3]oxazine: Similar in structure but with different substituents on the benzene ring.
2,2-Dimethyl-1,4-dihydro-2H-benzo[e][1,3]oxazine: Another oxazine derivative with a different ring fusion pattern.
Uniqueness
2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine is unique due to its specific substitution pattern and the presence of the oxazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2,2-dimethyl-1,4-dihydro-3,1-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2)11-9-6-4-3-5-8(9)7-12-10/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEQOIDZBKIVHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554537 | |
Record name | 2,2-Dimethyl-1,4-dihydro-2H-3,1-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-51-7 | |
Record name | 2,2-Dimethyl-1,4-dihydro-2H-3,1-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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